molecular formula C23H20N4O2S2 B2864430 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 946264-18-2

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2864430
CAS No.: 946264-18-2
M. Wt: 448.56
InChI Key: XRDOOCSTOZPZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-a]pyrimidinone core linked via an acetamide bridge to a 6-methylbenzo[d]thiazol-2-ylphenyl group. The thiazolo[3,2-a]pyrimidinone moiety is a bicyclic system combining thiazole and pyrimidine rings, known for enhancing bioactivity in pharmaceuticals, particularly in kinase inhibition and antimicrobial applications . The benzo[d]thiazole group is a privileged scaffold in drug design, often associated with anticancer and anti-inflammatory properties. The methyl substituents on both heterocycles likely modulate lipophilicity and metabolic stability, critical for pharmacokinetic optimization.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-13-3-8-18-19(9-13)31-22(26-18)15-4-6-16(7-5-15)25-20(28)11-17-12-30-23-24-14(2)10-21(29)27(17)23/h3-10,17H,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDOOCSTOZPZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4CSC5=NC(=CC(=O)N45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a complex heterocyclic molecule that exhibits a variety of biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazolo-pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of approximately 329.42 g/mol. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.

Property Value
Molecular FormulaC17H19N3O2SC_{17}H_{19}N_{3}O_{2}S
Molecular Weight329.42 g/mol
PurityTypically >95%

Synthesis

The synthesis of this compound involves multi-step organic reactions, including cyclization and acylation processes. Recent studies have explored environmentally friendly methods to synthesize similar thiazolo-pyrimidine derivatives, enhancing yield and reducing toxic byproducts.

Antimicrobial Properties

Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazolo-pyrimidines showed effective in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .

Anticancer Activity

Thiazolo-pyrimidine derivatives have also been investigated for their anticancer properties. For instance, some derivatives have shown high inhibitory activity against tumor cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of specific signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This makes it a potential candidate for developing new anti-inflammatory drugs.

While the exact mechanism of action for this specific compound is not fully elucidated, it is believed to interact with specific biological targets such as enzymes and receptors involved in disease pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, which may enhance its therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Study : A series of thiazolo-pyrimidine derivatives were synthesized and evaluated for antibacterial activity. Compounds exhibiting the highest activity were identified with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Antitumor Activity : In vitro studies showed that certain derivatives could inhibit the growth of cancer cell lines by targeting key regulatory proteins involved in cell cycle progression .
  • Anti-inflammatory Research : Experimental models demonstrated that these compounds could significantly reduce inflammation markers in vivo, suggesting potential therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo-Pyrimidine Cores

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Synthesis Method
Target Compound Thiazolo[3,2-a]pyrimidinone - Acetamide-linked 6-methylbenzo[d]thiazole Kinase inhibition (predicted) Not explicitly described in evidence
5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 8, ) Pyrrolo-thiazolo-pyrimidine - 4-Methoxyphenyl, phenyl, triazole-thiol Antimicrobial, antitumor Heterocyclization with NaOH
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzo[d]thiazol-2-yl)acetamide (Compound 19, ) Pyrimidinone-thioacetamide - Thioether-linked trifluoromethylbenzo[d]thiazole, 3,5-dimethoxyphenyl CK1 kinase inhibition Nucleophilic substitution
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (Compound 19, ) Thiazolo[4,5-d]pyrimidine - Coumarin/chromenone-linked thieno-pyrimidinone Anticancer (in vitro) Microwave-assisted synthesis

Key Observations :

Core Structure Variations: The target compound’s thiazolo[3,2-a]pyrimidinone core differs from the thiazolo[4,5-d]pyrimidine in and the pyrrolo-thiazolo-pyrimidine in . These structural differences influence ring strain, solubility, and binding pocket compatibility.

Substituent Effects :

  • Acetamide vs. Thioether Linkage : The acetamide bridge in the target compound may confer greater metabolic stability than the thioether in , as thioethers are prone to oxidation .
  • Methyl vs. Methoxy/Phenyl Groups : The 6-methyl group on the benzo[d]thiazole in the target compound likely enhances lipophilicity compared to the polar methoxy groups in , improving membrane permeability.

Synthetic Routes: Heterocyclization (e.g., ) and nucleophilic substitution (e.g., ) are common for such compounds. The target compound’s synthesis may involve amide coupling between preformed thiazolo-pyrimidinone and benzo[d]thiazole intermediates.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from thiazolo[3,2-a]pyrimidine and benzo[d]thiazole precursors. Key steps include:

  • Cyclocondensation : Formation of the thiazolo[3,2-a]pyrimidine core using thiourea derivatives and α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
  • Acetamide Coupling : Reacting the thiazolo[3,2-a]pyrimidine intermediate with 4-(6-methylbenzo[d]thiazol-2-yl)aniline via nucleophilic acyl substitution, using coupling agents like EDC/HOBt in DMF .
  • Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF for better solubility), temperature (60–100°C), and catalyst (e.g., DMAP for faster coupling) to improve yields (typically 40–65%) .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C7 and C6 of the benzothiazole) and acetamide linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 476.12) and detects synthetic byproducts .
  • X-ray Crystallography : Resolves stereochemistry of the thiazolo-pyrimidine core and confirms non-covalent interactions (e.g., hydrogen bonding in the crystal lattice) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically resolved?

Discrepancies often arise from assay variability. Strategies include:

  • Standardized Assays : Re-evaluate bioactivity (e.g., IC50 for kinase inhibition) using uniform cell lines (e.g., HEK293T) and controls .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazolo-pyrimidines with anti-inflammatory activity in ’s Table) to identify SAR trends .

Q. What computational methods are effective for predicting target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR kinase, focusing on hydrogen bonds between the acetamide group and catalytic residues (e.g., Lys45 in COX-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex, particularly the hydrophobic interactions of the benzothiazole ring .
  • ADMET Prediction : Employ SwissADME to optimize logP (aim for 2–4) and aqueous solubility for improved bioavailability .

Q. How can structural modifications enhance pharmacokinetic properties without compromising bioactivity?

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonate at C5 of the pyrimidine) while retaining the benzothiazole moiety for target binding .
  • Metabolic Stability : Replace the methyl group on the benzothiazole with a trifluoromethyl group to reduce CYP450-mediated oxidation .
  • Pro-drug Design : Mask the acetamide as an ester (hydrolyzed in vivo) to improve membrane permeability .

Q. What are the key challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .
  • Sensitivity Limits : Employ UPLC-MS/MS with a detection limit of 0.1 ng/mL, using deuterated analogs (e.g., d3-methyl) as internal standards .
  • Degradation Monitoring : Store samples at −80°C and avoid freeze-thaw cycles to prevent hydrolysis of the acetamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.